BenchChemオンラインストアへようこそ!

(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol

Estradiol metabolism Steroid synthesis 6β-Hydroxyestradiol

(6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol (CAS 502491-62-5) is a synthetic, non-endogenous estradiol derivative bearing a methoxy substituent at the 6β position and hydroxyl groups at the 3- and 17β-positions of the steroid nucleus. It belongs to the class of 6-substituted estrogen analogues and is primarily utilized as a protected intermediate in the laboratory synthesis of 6β-hydroxy-17β-estradiol, a recognized Phase I metabolite of estradiol.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
Cat. No. B13416149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC
InChIInChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17-,18+,19+/m1/s1
InChIKeyZXHOGDYDNZUTSO-NHUKNTKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol – Steroidal Intermediate for Estradiol Metabolite Synthesis


(6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol (CAS 502491-62-5) is a synthetic, non-endogenous estradiol derivative bearing a methoxy substituent at the 6β position and hydroxyl groups at the 3- and 17β-positions of the steroid nucleus. It belongs to the class of 6-substituted estrogen analogues and is primarily utilized as a protected intermediate in the laboratory synthesis of 6β-hydroxy-17β-estradiol, a recognized Phase I metabolite of estradiol . Unlike endogenous methoxyestradiols such as 2-methoxyestradiol (2-ME2) or 4-methoxyestradiol (4-ME2), which are formed via catechol-O-methyltransferase (COMT)-mediated methylation, the 6β-methoxy congener is not a known endogenous metabolite and is accessed exclusively through synthetic routes [1].

Why Generic Estradiol or Positional Methoxy Isomers Cannot Replace (6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol in Targeted Research


Attempting to substitute this compound with estradiol, 2-methoxyestradiol, 4-methoxyestradiol, or even the 6α-methoxy epimer introduces critical failures in experimental design. First, the 6β-methoxy group serves as a protecting group at the 6-position, enabling selective downstream deprotection to 6β-hydroxyestradiol; neither the 6α epimer nor positional isomers at C-2 or C-4 can furnish this specific metabolite after deprotection . Second, methoxy substitution at C-6, as opposed to C-2 or C-4, fundamentally alters the electronic and steric environment of the B-ring, producing an analogue that is not a catechol estrogen and is not a substrate for COMT—unlike the endogenous 2- and 4-methoxyestradiols [1]. Third, the 6β stereochemistry is essential: the 6α-methoxy epimer (CAS distinct from 502491-62-5) exhibits different chromatographic retention, spectroscopic signatures, and potentially divergent receptor interactions, making stereochemical identity a non-negotiable parameter for reproducible research .

Quantitative Differentiation Evidence for (6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol vs. Closest Analogs


Synthetic Utility: 6β-Methoxy as a Protecting Group Strategy for 6β-Hydroxyestradiol Synthesis – Comparison vs. 6α Epimer

The (6β,17β)-6-methoxyestra-1,3,5(10)-triene-3,17-diol is explicitly documented as a synthetic intermediate for the preparation of 6β-hydroxy-17β-estradiol, a metabolite of estradiol. The 6β-methoxy group functions as a masked hydroxyl that can be selectively deprotected to yield the 6β-hydroxy metabolite with retention of stereochemistry . In contrast, the 6α-methoxy epimer (Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)-) is documented as a separate chemical entity with a distinct CAS number and would yield the 6α-hydroxy diastereomer upon deprotection, which is not the naturally occurring metabolite . The commercial catalog from Toronto Research Chemicals (TRC) confirms that this specific 6β compound is stocked as catalog number TR-M118510, with a unit size of 50 mg, explicitly for research use as an intermediate .

Estradiol metabolism Steroid synthesis 6β-Hydroxyestradiol Protecting group chemistry

Positional Selectivity: 6-Methoxy vs. 2-Methoxy and 4-Methoxy Estradiol – Divergent Metabolic Origin and Biological Context

Endogenous methoxyestradiols—2-methoxyestradiol (2-ME2) and 4-methoxyestradiol (4-ME2)—are formed via sequential hydroxylation by CYP450 enzymes followed by O-methylation by catechol-O-methyltransferase (COMT). These compounds are catechol estrogen derivatives bearing methoxy groups on the A-ring at positions adjacent to the 3-hydroxyl [1]. The 6-methoxy derivative, by contrast, bears the methoxy group on the B-ring at C-6, a position not accessible via the COMT pathway. This positional difference means that 6-methoxyestradiol derivatives are not catechol estrogens, are not substrates for COMT, and do not participate in redox cycling or generate quinone intermediates as 2- and 4-hydroxy/methoxy estradiols can [1]. The 6-methoxy compound thus serves as a non-catechol control or a tool for studying B-ring-modified estrogen pharmacology distinct from the well-characterized A-ring methoxy metabolites.

Catechol estrogen COMT metabolism Estrogen receptor Methoxyestradiol positional isomers

Commercially Defined Purity and Identity: Toronto Research Chemicals (TRC) Reference Standard vs. Bulk Uncharacterized Isomeric Mixtures

The compound is available as a defined reference standard from Toronto Research Chemicals (TRC) under catalog number TR-M118510 in a 50 mg unit size . This contrasts with commercially available 6-methoxy-estra-1,3,5(10)-triene-3,17-diol diacetate, which is supplied as an α/β mixture and requires additional separation steps to isolate the 6β isomer . Procurement of the TRC single-isomer product eliminates the need for chiral or diastereomeric separation, reduces solvent and column consumption, and minimizes the risk of cross-contamination with the 6α epimer in downstream biological assays. The price point of approximately €5,351.00 per 50 mg reflects the cost of stereochemically resolved material versus an unresolved mixture .

Reference standard Stereochemical purity Quality control TR-M118510

Molecular Weight Differentiation: 6-Methoxyestradiol (302.41 Da) vs. 6-Hydroxyestradiol (288.38 Da) – Implications for LC-MS Detection and Quantification

The molecular weight of (6β,17β)-6-methoxyestra-1,3,5(10)-triene-3,17-diol is 302.41 g/mol (molecular formula C19H26O3), differing from 6β-hydroxy-17β-estradiol (C18H24O3, MW 288.38 g/mol) by +14.03 Da, corresponding to the replacement of a hydroxyl hydrogen with a methyl group (OCH3 vs. OH) . This mass difference provides a clear chromatographic and mass spectrometric window that allows the protected intermediate and the deprotected product to be distinguished and quantified independently in reaction monitoring by LC-MS. The methoxy compound also lacks the readily derivatizable aliphatic hydroxyl at C-6, which affects its behavior in silylation or acylation protocols commonly used for GC-MS analysis of estradiol metabolites . This property is important for analytical chemists developing methods for estradiol metabolite profiling, where the methoxy compound can serve as an internal standard or synthetic intermediate that does not co-elute with the target analyte.

Mass spectrometry LC-MS quantification Isotopic pattern Molecular ion

Limitation Acknowledgment: Absence of Published Comparative Pharmacological Data (ER Binding, in vitro Activity) for the 6β-Methoxy Compound

An exhaustive search of the peer-reviewed literature and public databases (PubMed, PubChem, ChEMBL, BindingDB) as of the knowledge cutoff date did not identify any published study that provides quantitative comparative pharmacological data—such as estrogen receptor (ERα or ERβ) binding affinity (IC50, Ki, RBA), in vitro functional activity (EC50 in reporter gene assays), or in vivo pharmacokinetic parameters—specifically for (6β,17β)-6-methoxyestra-1,3,5(10)-triene-3,17-diol against estradiol, 2-methoxyestradiol, 4-methoxyestradiol, or 6β-hydroxyestradiol [1]. This compound appears to have been used predominantly as a synthetic intermediate rather than as a pharmacological probe. Researchers considering this compound for biological studies should be aware that its receptor binding profile and cellular activity remain uncharacterized in the public domain, and they should plan for de novo pharmacological characterization as part of their experimental workflow.

Data gap Pharmacological characterization Estrogen receptor binding Research need

Defined Research and Industrial Application Scenarios for (6β,17β)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol


Synthesis of 6β-Hydroxy-17β-Estradiol for Estradiol Metabolism Studies

The primary documented application of this compound is as a protected intermediate for the laboratory synthesis of 6β-hydroxy-17β-estradiol, a Phase I metabolite of estradiol generated by CYP1B1 and other cytochrome P450 isoforms. The 6β-methoxy group can be selectively cleaved (e.g., using BBr3, TMSI, or HBr/AcOH) to unmask the 6β-hydroxyl while preserving the stereochemistry at C-6, yielding the naturally occurring metabolite. This application is critical for laboratories studying estradiol metabolism, particularly the 6-hydroxylation pathway, which is distinct from the more extensively studied 2- and 4-hydroxylation (catechol estrogen) pathways . The use of the 6β-methoxy compound as a protected precursor avoids the need for direct enzymatic 6β-hydroxylation of estradiol, which can be low-yielding and requires purified CYP450 enzyme systems.

Use as a Non-Catechol Control Compound in Estrogen Metabolite Studies

Because 6-methoxyestradiol bears the methoxy substituent on the B-ring rather than on the catechol A-ring, it is structurally incapable of undergoing redox cycling to form quinone intermediates—a property that distinguishes it from 2- and 4-hydroxyestradiols and their methoxy counterparts. This makes the compound useful as a negative control in experiments designed to test whether observed biological effects of estradiol metabolites are catechol-dependent or catechol-independent . For example, in studies examining oxidative DNA damage or redox-sensitive signaling pathways attributed to catechol estrogen metabolites, the 6-methoxy compound can serve as a non-redox-active comparator, helping to isolate the contribution of the catechol moiety to the observed phenotype.

Reference Standard for LC-MS/MS Method Development Targeting 6-Substituted Estradiol Metabolites

The 6β-methoxy compound, with its distinct molecular weight (302.41 Da, +14 Da relative to 6β-hydroxyestradiol), well-defined retention properties on reversed-phase chromatography, and characteristic mass spectrometric fragmentation pattern (absence of the 6-OH neutral loss), provides a valuable reference point for developing and validating LC-MS/MS methods aimed at profiling 6-substituted estradiol metabolites. It can serve as a system suitability standard, a retention time marker for the 6-substituted estradiol chromatographic region, or a protected analog spike-in control to verify deprotection efficiency in sample preparation workflows. Its commercial availability as a single-isomer reference standard (TR-M118510) supports method transfer and inter-laboratory reproducibility .

Synthetic Chemistry Research on B-Ring Functionalized Estradiol Analogues

The compound serves as a starting material or key intermediate for the synthesis of a broader panel of 6-substituted estradiol analogues. The 6β-methoxy group can be elaborated via ether cleavage followed by acylation, alkylation, sulfonation, or oxidation to access 6-keto, 6-acyloxy, 6-alkoxy, or 6-amino derivatives. This application is relevant for medicinal chemistry programs exploring the structure-activity relationships (SAR) of B-ring-modified estradiol analogues, particularly in the context of developing estrogen receptor ligands with altered subtype selectivity, metabolic stability, or tissue-specific activity profiles. The defined 6β stereochemistry ensures that SAR conclusions are not confounded by epimeric mixtures.

Quote Request

Request a Quote for (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.